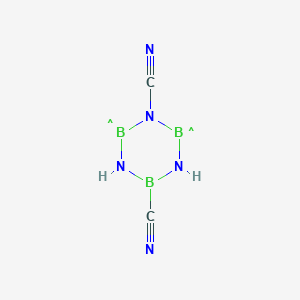
1-Phenyl-2-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(thiophen-2-yl)propan-1-one is an organic compound that features a phenyl group and a thiophene ring attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(thiophen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-Phenyl-2-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent with anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methiopropamine: A stimulant with a similar thiophene ring structure but different pharmacological properties.
Thiopropamine: Another thiophene-based compound with stimulant effects.
Uniqueness: 1-Phenyl-2-(thiophen-2-yl)propan-1-one stands out due to its unique combination of a phenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
873335-98-9 |
|---|---|
Formule moléculaire |
C13H12OS |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
1-phenyl-2-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H12OS/c1-10(12-8-5-9-15-12)13(14)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
FCRVQQXOBAGSFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)
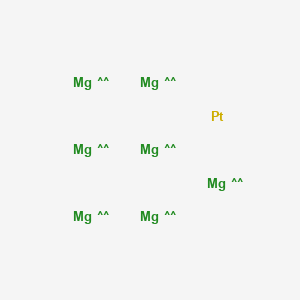
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
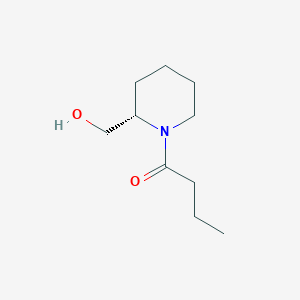
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)

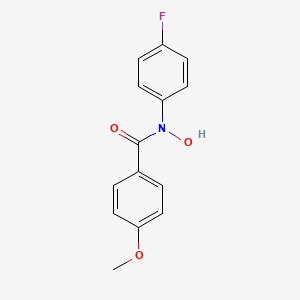
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
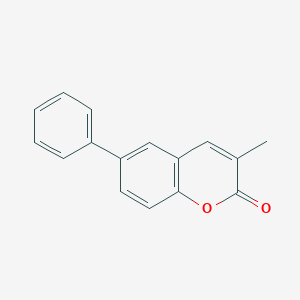
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
